

# Spectroscopic Characterization of Allyl 4-bromobutyrate: A Technical Guide

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## Compound of Interest

Compound Name: *Allyl 4-bromobutyrate*

CAS No.: 178215-45-7

Cat. No.: B068926

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This document provides an in-depth analysis of the spectroscopic profile of **Allyl 4-bromobutyrate** (CAS 178215-45-7), a bifunctional molecule valuable in organic synthesis for the introduction of a reactive four-carbon chain tethered to a versatile allyl group. Given the limited availability of comprehensive, publicly accessible experimental spectra for this specific compound, this guide presents a detailed interpretation based on predicted data derived from established spectroscopic principles and data from structurally analogous compounds. This approach provides a robust framework for researchers to anticipate, identify, and interpret the spectroscopic features of **Allyl 4-bromobutyrate** in a laboratory setting.

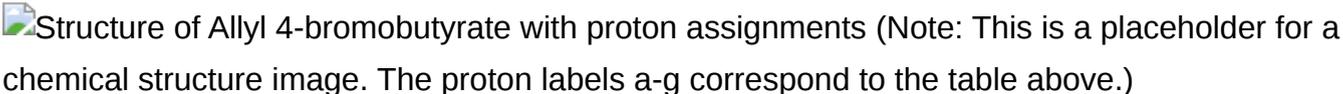
## Proton Nuclear Magnetic Resonance ( $^1\text{H}$ NMR) Spectroscopy

Proton NMR is the cornerstone for elucidating the hydrogen framework of a molecule. The predicted  $^1\text{H}$  NMR spectrum of **Allyl 4-bromobutyrate** provides a clear fingerprint of its structure, with distinct signals for the allyl and bromobutyrate moieties.

## Predicted $^1\text{H}$ NMR Data (500 MHz, $\text{CDCl}_3$ )

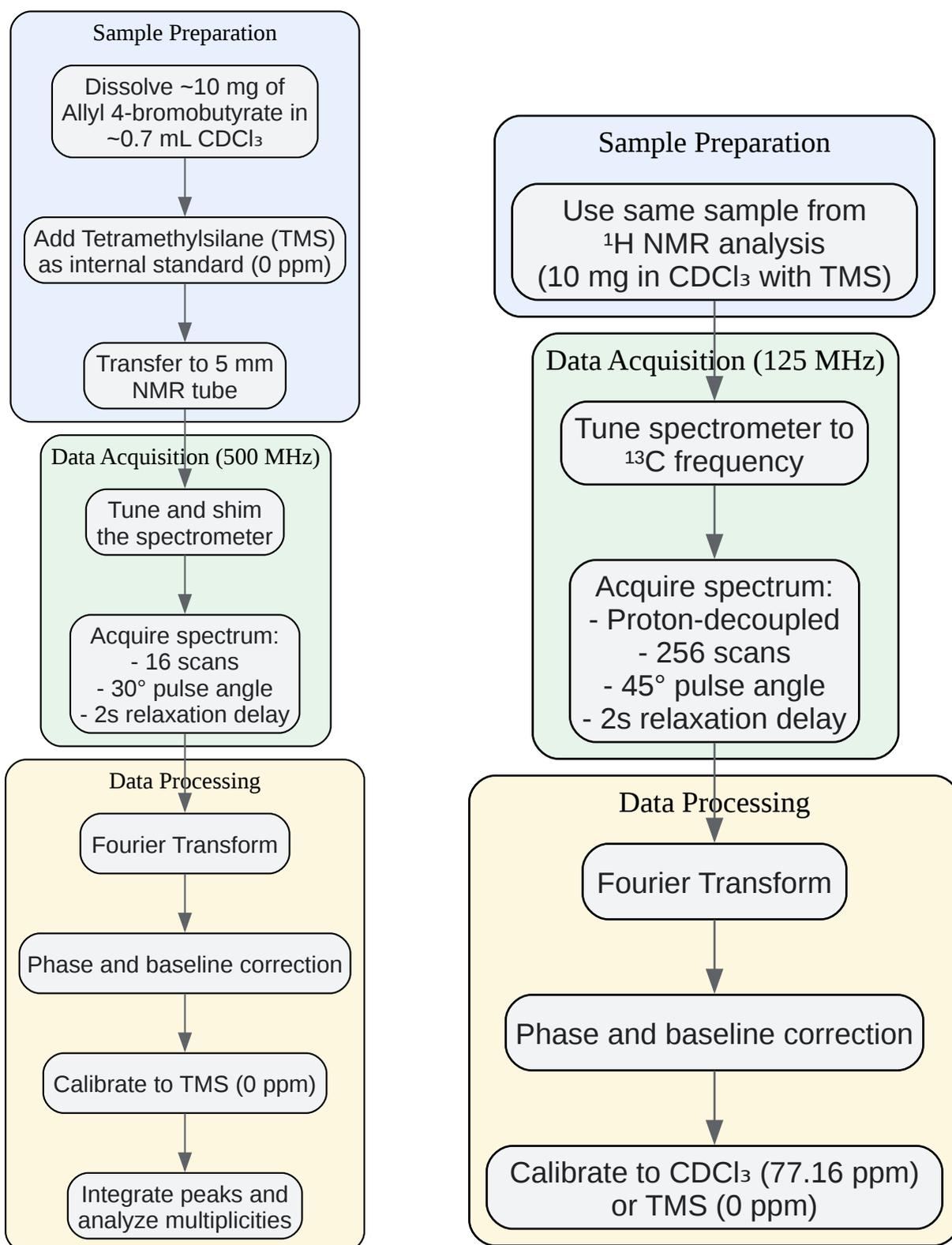
Assigned Proton (See Fig. 1)	Predicted Chemical Shift ( $\delta$ , ppm)	Integration	Predicted Multiplicity	Coupling Constant (J, Hz)
H-a	5.98 - 5.88	1H	ddt (multiplet)	$J_{ac} \approx 17.2$ , $J_{ab} \approx 10.5$ , $J_{ad} \approx 5.7$
H-b	5.27	1H	dq (dd)	$J_{ab} \approx 10.5$ , $J_{bc} \approx 1.5$
H-c	5.34	1H	dq (dd)	$J_{ac} \approx 17.2$ , $J_{bc} \approx 1.5$
H-d	4.60	2H	dt (d)	$J_{ad} \approx 5.7$ , $J_{bd/cd} \approx 1.5$
H-e	2.55	2H	t	$J_{ef} \approx 7.0$
H-f	2.22	2H	quintet (p)	$J_{fe} \approx 7.0$ , $J_{fg} \approx 6.5$
H-g	3.48	2H	t	$J_{gf} \approx 6.5$

Figure 1: Structure of **Allyl 4-bromobutyrate** with proton assignments.

 Structure of Allyl 4-bromobutyrate with proton assignments (Note: This is a placeholder for a chemical structure image. The proton labels a-g correspond to the table above.)

## Experimental Workflow: $^1\text{H}$ NMR Spectroscopy

The acquisition of a high-quality  $^1\text{H}$  NMR spectrum is paramount for structural confirmation. The following protocol represents a standard, self-validating methodology.



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Caption: Standard workflow for <sup>13</sup>C NMR analysis.

## Interpretation of the $^{13}\text{C}$ NMR Spectrum

The predicted spectrum shows seven distinct carbon signals, corresponding to the seven unique carbon environments in **Allyl 4-bromobutyrate**.

- **Downfield Region:** The ester carbonyl carbon is the most deshielded, appearing far downfield around 172.5 ppm.
- **Alkene Region:** The two  $\text{sp}^2$ -hybridized carbons of the allyl group appear between 118 and 132 ppm. The terminal  $\text{CH}_2$  carbon is typically more shielded than the internal CH carbon.
- **Upfield (Aliphatic) Region:** The  $\text{sp}^3$ -hybridized carbons appear below 70 ppm. The carbon attached to the ester oxygen (C-d) is the most deshielded of this group (~65.4 ppm). The remaining four methylene carbons of the butyrate chain appear in the 27-33 ppm range, with their specific shifts influenced by the adjacent electron-withdrawing bromine atom and carbonyl group.

## Infrared (IR) Spectroscopy

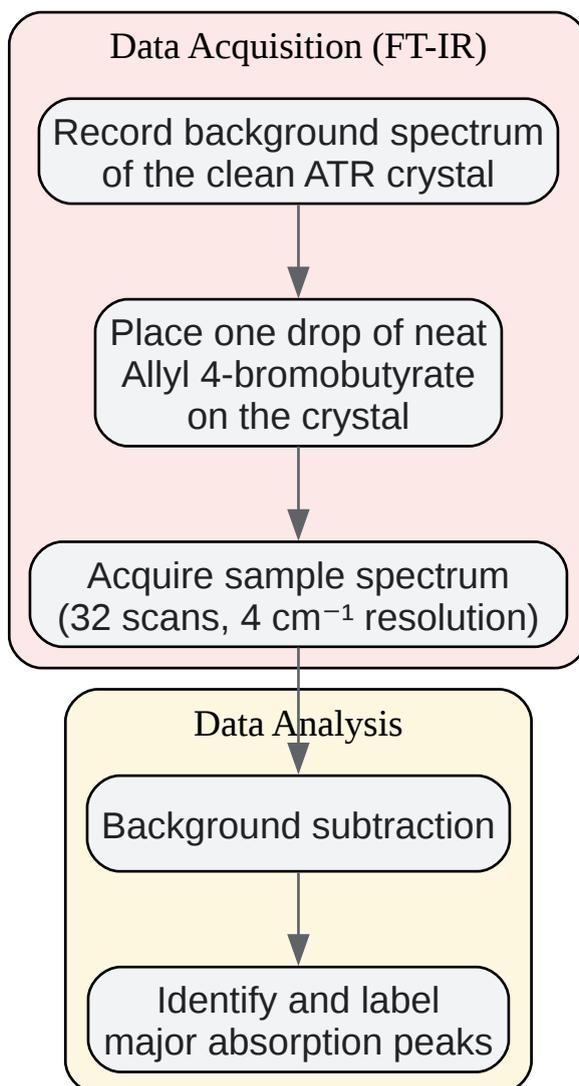
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

### Predicted IR Absorption Data

Predicted Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment	Functional Group
3085	Medium	=C-H Stretch	Alkene
2960, 2880	Medium	C-H Stretch	Alkane ( $\text{CH}_2$ )
1735	Strong	C=O Stretch	Ester
1645	Medium	C=C Stretch	Alkene
1170	Strong	C-O Stretch	Ester
650	Strong	C-Br Stretch	Alkyl Halide

## Experimental Workflow: IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common technique for acquiring the IR spectrum of a liquid sample without extensive preparation.



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Caption: Workflow for FT-IR analysis using an ATR accessory.

## Interpretation of the IR Spectrum

The IR spectrum provides definitive evidence for the key functional groups:

- **Ester Group:** The most prominent peak will be the strong, sharp absorption around  $1735\text{ cm}^{-1}$  due to the C=O stretch. A second strong band around  $1170\text{ cm}^{-1}$  corresponding to the C-O stretch confirms the ester functionality.
- **Allyl Group:** The presence of the C=C double bond is indicated by a medium-intensity peak around  $1645\text{ cm}^{-1}$ . The associated  $\text{sp}^2$  C-H stretch will appear just above  $3000\text{ cm}^{-1}$ , typically around  $3085\text{ cm}^{-1}$ . [1]\* **Alkyl Chain:** The  $\text{sp}^3$  C-H stretches of the methylene groups will be visible as medium-intensity peaks just below  $3000\text{ cm}^{-1}$ , around  $2960\text{ cm}^{-1}$ .
- **Bromo Group:** The C-Br bond vibration is found in the fingerprint region, typically as a strong absorption around  $650\text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

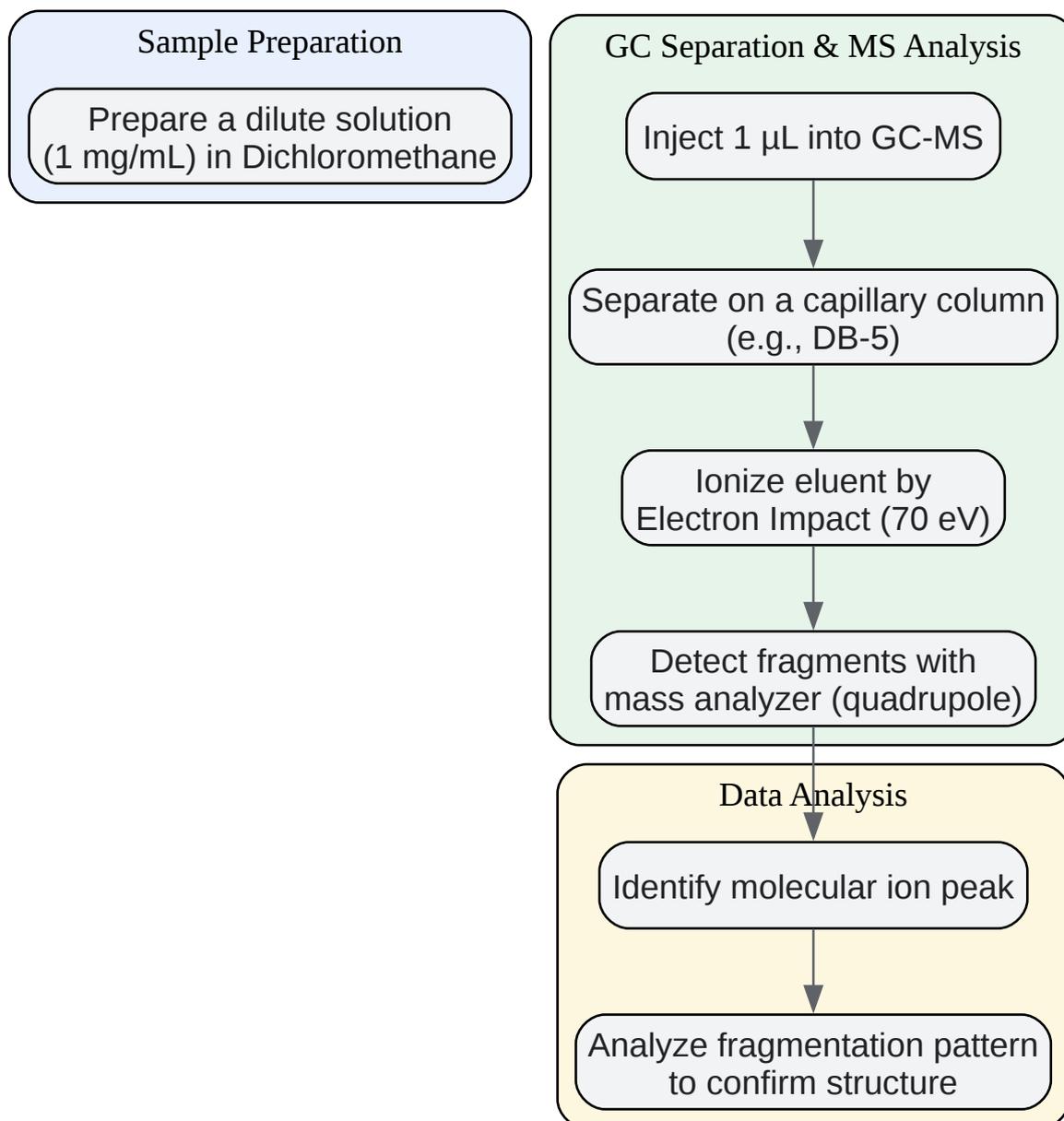
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. The molecular formula of **Allyl 4-bromobutyrate** is  $\text{C}_7\text{H}_{11}\text{BrO}_2$ . Its monoisotopic mass is  $205.9943\text{ Da}$ . [2]

### Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Predicted Relative Intensity	Assignment
206 / 208	Low	$[\text{M}]^+$ (Molecular Ion Peak)
165 / 167	Medium	$[\text{M} - \text{C}_3\text{H}_5]^+$ (Loss of allyl radical)
127	Low	$[\text{M} - \text{Br}]^+$ (Loss of bromine radical)
85	High	$[\text{C}_4\text{H}_5\text{O}_2]^+$ (From cleavage of C-Br bond)
41	High	$[\text{C}_3\text{H}_5]^+$ (Allyl cation)

## Experimental Workflow: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile liquid compounds like **Allyl 4-bromobutyrate**.



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Caption: Standard workflow for GC-MS analysis.

## Interpretation of the Mass Spectrum

The fragmentation pattern is a logical consequence of the molecule's structure. [3]

- **Molecular Ion ( $M^+$ ):** A crucial feature will be a pair of peaks at  $m/z$  206 and 208. This doublet, with a roughly 1:1 intensity ratio, is the characteristic signature of a molecule containing a

single bromine atom, reflecting the natural abundances of the  $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes. [4]\*

Key Fragments:

- Loss of Allyl Radical: Cleavage of the ester C-O bond can lead to the loss of an allyl radical ( $\bullet\text{C}_3\text{H}_5$ , 41 Da), resulting in a prominent doublet at  $m/z$  165/167.
- Loss of Bromine Radical: Alpha cleavage can cause the loss of the bromine radical ( $\bullet\text{Br}$ , 79/81 Da), yielding a peak at  $m/z$  127.
- Allyl Cation: The allyl fragment itself can be detected as a stable cation at  $m/z$  41, which is often a base peak in allyl-containing compounds.
- Acylium Ion: Cleavage of the C-Br bond followed by rearrangement can lead to a stable acylium ion at  $m/z$  85.

## Conclusion

The combination of  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating dataset for the structural confirmation of **Allyl 4-bromobutyrate**. While based on predicted values, this guide establishes a clear and scientifically grounded set of expectations for researchers. The detailed interpretation of each spectrum demonstrates how specific signals and fragments are directly caused by the molecule's unique arrangement of atoms and functional groups, providing a complete analytical picture for this important synthetic building block.

## References

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